Cas no 22102-92-7 (N-(Hexanoyloxy)succinimide)
N-(Hexanoyloxy)succinimide Chemical and Physical Properties
Names and Identifiers
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- Hexanoic acid,2,5-dioxo-1-pyrrolidinyl ester
- N-(Hexanoyloxy)succinimide
- (2,5-dioxopyrrolidin-1-yl) hexanoate
- hexanoic acid succinimidyl ester
- W16791
- FT-0669133
- 2,5-DIOXOPYRROLIDIN-1-YL HEXANOATE
- HNYAWMSQSBERBE-UHFFFAOYSA-N
- MFCD00522586
- N-hexanoyloxy succinimide
- N-Hydroxysuccinimide caproic acid ester
- DTXSID60176614
- 2,5-Pyrrolidinedione, 1-((1-oxohexyl)oxy)-
- 22102-92-7
- SCHEMBL914307
- CS-0037016
- A1-31510
- BS-41750
- Nhs-CA
- (2, 5-dioxopyrrolidin-1-yl) hexanoate
- A928552
- DTXCID5099105
-
- MDL: MFCD00522586
- Inchi: 1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3
- InChI Key: HNYAWMSQSBERBE-UHFFFAOYSA-N
- SMILES: O(C(CCCCC)=O)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 213.10000
- Monoisotopic Mass: 213.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 63.7Ų
Experimental Properties
- Melting Point: 52-54°C
- PSA: 63.68000
- LogP: 1.11180
N-(Hexanoyloxy)succinimide Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-(Hexanoyloxy)succinimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H281215-50mg |
N-(Hexanoyloxy)succinimide |
22102-92-7 | 50mg |
$ 121.00 | 2023-09-07 | ||
| TRC | H281215-100mg |
N-(Hexanoyloxy)succinimide |
22102-92-7 | 100mg |
$ 184.00 | 2023-09-07 | ||
| TRC | H281215-250mg |
N-(Hexanoyloxy)succinimide |
22102-92-7 | 250mg |
$ 431.00 | 2023-09-07 | ||
| TRC | H281215-500mg |
N-(Hexanoyloxy)succinimide |
22102-92-7 | 500mg |
$833.00 | 2023-05-18 | ||
| TRC | H281215-1g |
N-(Hexanoyloxy)succinimide |
22102-92-7 | 1g |
$1453.00 | 2023-05-18 | ||
| abcr | AB512854-250 mg |
2,5-Dioxopyrrolidin-1-yl hexanoate, 95%; . |
22102-92-7 | 95% | 250MG |
€122.10 | 2023-04-18 | |
| abcr | AB512854-1 g |
2,5-Dioxopyrrolidin-1-yl hexanoate, 95%; . |
22102-92-7 | 95% | 1g |
€210.00 | 2023-04-18 | |
| abcr | AB512854-5 g |
2,5-Dioxopyrrolidin-1-yl hexanoate, 95%; . |
22102-92-7 | 95% | 5g |
€572.10 | 2023-04-18 | |
| eNovation Chemicals LLC | Y1265335-250mg |
N-hydroxysuccinimide caproic acid ester |
22102-92-7 | 95% | 250mg |
$90 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265335-1g |
N-hydroxysuccinimide caproic acid ester |
22102-92-7 | 95% | 1g |
$155 | 2024-06-06 |
N-(Hexanoyloxy)succinimide Suppliers
N-(Hexanoyloxy)succinimide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on N-(Hexanoyloxy)succinimide
N-(Hexanoyloxy)succinimide: A Comprehensive Overview
N-(Hexanoyloxy)succinimide, also known by its CAS number 22102-92-7, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of succinimide, a bicyclic structure with a five-membered lactam ring. The addition of the hexanoyloxy group introduces unique chemical properties that make it valuable in fields such as polymer chemistry, pharmaceuticals, and materials science.
Succinimide derivatives have been extensively studied due to their versatility in forming amides and imides, which are essential components in many chemical reactions. N-(Hexanoyloxy)succinimide, in particular, has been highlighted in recent studies for its role in the synthesis of biodegradable polymers. Researchers have demonstrated that this compound can serve as a building block for creating polyesters with controlled degradation rates, making it ideal for applications in drug delivery systems and tissue engineering.
The hexanoyloxy group attached to the succinimide ring contributes to the compound's hydrophobicity and thermal stability. These properties are advantageous in high-temperature applications, such as in the production of heat-resistant polymers. Recent advancements in polymer chemistry have leveraged these characteristics to develop materials with enhanced mechanical properties and thermal resistance.
In the pharmaceutical industry, N-(Hexanoyloxy)succinimide has been explored as a potential excipient for drug delivery. Its ability to form stable amide bonds with various drugs has made it a candidate for creating targeted drug delivery systems. Studies have shown that this compound can improve the bioavailability of certain medications by protecting them from premature degradation in the gastrointestinal tract.
Moreover, the succinimide ring structure has been implicated in various biological processes. Recent research has focused on its potential role in neuroprotective therapies, where it has been shown to exhibit antioxidant properties that could mitigate oxidative stress-related diseases. This dual functionality—chemical versatility and biological activity—positions N-(Hexanoyloxy)succinimide as a promising compound for multifaceted applications.
The synthesis of N-(Hexanoyloxy)succinimide involves a series of well-established organic reactions, including nucleophilic acyl substitution and cyclization processes. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring the compound's suitability for both industrial and laboratory-scale productions.
Looking ahead, the demand for sustainable and biocompatible materials is driving further investigations into N-(Hexanoyloxy)succinimide's potential. Its integration into green chemistry practices could lead to innovative solutions for reducing environmental impact while maintaining high performance standards.
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